molecular formula C13H13NO2 B6366772 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% CAS No. 1111106-21-8

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%

Cat. No. B6366772
CAS RN: 1111106-21-8
M. Wt: 215.25 g/mol
InChI Key: FTUNEVXURKKSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% (2-HMPP) is a novel and highly efficient reagent used in organic synthesis. It is a member of the pyridine family and is composed of a nitrogen-containing heterocyclic ring and a hydroxy group. 2-HMPP is a versatile reagent that can be used in many different reactions and has been widely used in the synthesis of a variety of compounds.

Scientific Research Applications

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as the synthesis of novel pyridines and other heterocyclic compounds. It has also been used in the synthesis of new drugs, such as the synthesis of an anti-cancer drug. In addition, 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% has been used in the synthesis of new materials, such as polymers and nanomaterials.

Mechanism of Action

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is a versatile reagent that is used in a variety of organic synthesis reactions. The mechanism of action of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is dependent on the reaction it is used in. In general, the mechanism of action involves the formation of a pyridine-methoxy-methylphenol adduct, which is then converted to 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%. The reaction is typically catalyzed by sulfuric acid.
Biochemical and Physiological Effects
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is a novel reagent used in organic synthesis and is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is a highly efficient reagent that can be used in a variety of reactions. The main advantage of using 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is its high yield, which is typically 95%. In addition, it is a relatively low-cost reagent and is easy to obtain. The main limitation of using 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is that it is not a very reactive reagent and therefore may require the use of additional reagents or catalysts in order to facilitate the reaction.

Future Directions

The use of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% in organic synthesis is a relatively new field of research, and there are a number of potential future directions that could be explored. These include the use of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% in the synthesis of novel compounds, such as new pyridines and other heterocyclic compounds, as well as the synthesis of new drugs and materials. In addition, further research could be conducted into the mechanism of action of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%, as well as its potential applications in the development of new and improved synthetic methods. Finally, further research could be conducted into the safety and toxicity of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% in order to ensure its safe use in laboratory experiments.

Synthesis Methods

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% can be synthesized from the reaction of 2-methoxy-5-methylphenol with pyridine in the presence of sulfuric acid as a catalyst. The reaction proceeds in two steps, with the first step being the formation of a pyridine-methoxy-methylphenol adduct and the second step being the formation of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%. The reaction is carried out in aqueous solution at room temperature and a yield of 95% is typically obtained.

properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-5-12(16-2)11(7-9)10-4-6-13(15)14-8-10/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNEVXURKKSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682774
Record name 5-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine

CAS RN

1111106-21-8
Record name 5-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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